N'-(4-nitrophenyl)butanehydrazide
Description
Properties
CAS No. |
39209-14-8 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N'-(4-nitrophenyl)butanehydrazide |
InChI |
InChI=1S/C10H13N3O3/c1-2-3-10(14)12-11-8-4-6-9(7-5-8)13(15)16/h4-7,11H,2-3H2,1H3,(H,12,14) |
InChI Key |
RTNSKWDZWDAZIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrophenyl)butanehydrazide typically involves the reaction of 4-nitrobenzoyl chloride with butanehydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for N’-(4-nitrophenyl)butanehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitrophenyl)butanehydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 4-aminophenylbutanehydrazide.
Substitution: Various substituted hydrazides.
Condensation: Hydrazones.
Scientific Research Applications
Antimicrobial Activity
N'-(4-nitrophenyl)butanehydrazide has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including multi-drug resistant organisms. A study reported that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, making it a promising candidate for further development in antimicrobial therapies.
| Bacterial Strain | MIC (µg/mL) | Control (µg/mL) |
|---|---|---|
| E. coli | 15 | 30 |
| S. aureus | 10 | 25 |
Anticancer Properties
The compound has shown potential as an anticancer agent. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound induces apoptosis through the activation of specific signaling pathways. This selectivity for cancer cells over normal cells suggests its potential for targeted cancer therapy.
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction |
| HeLa | 25 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. Animal model studies demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | p-value |
|---|---|---|---|
| TNF-α | 150 | 80 | <0.01 |
| IL-6 | 200 | 90 | <0.05 |
Analytical Chemistry Applications
The compound is utilized as a reagent in analytical chemistry for the detection and quantification of various analytes. Its ability to form stable complexes with metal ions makes it suitable for use in colorimetric assays.
Colorimetric Detection
A method was developed using this compound for the colorimetric detection of copper ions in environmental samples. The assay showed a linear response within a specific concentration range, demonstrating its effectiveness as an analytical tool.
Materials Science Applications
In materials science, this compound is being explored for its potential use in synthesizing novel polymeric materials with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength.
Polymeric Composites
Research has indicated that composites made with this compound exhibit improved thermal properties compared to traditional polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the nitrophenyl groups.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multi-drug resistant strains showed promising results, with significant bacterial growth inhibition observed at concentrations lower than traditional antibiotics.
Case Study 2: Cancer Cell Line Research
Experiments using different concentrations of the compound revealed a dose-dependent response in inducing apoptosis in MCF-7 cells, suggesting its potential use as an adjunct therapy in breast cancer treatment.
Case Study 3: Inflammation Model Study
In a controlled study using mice with induced inflammation, administration of this compound resulted in marked reductions in swelling and pain compared to control groups.
Mechanism of Action
The mechanism of action of N’-(4-nitrophenyl)butanehydrazide depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares N'-(4-nitrophenyl)butanehydrazide analogs in terms of molecular formulas, yields, melting points, and substituent effects:
Key Observations:
- Substituent Effects : The presence of a 4-nitrophenyl group (e.g., in compound 19 ) correlates with enhanced cytotoxicity compared to methoxy or alkyl-substituted analogs (e.g., 5e ) .
- Melting Points : Higher melting points (e.g., 180–220°C for thiadiazoles vs. 163–164°C for 5e ) suggest increased crystallinity due to rigid aromatic systems.
- Yields : Thiadiazole derivatives exhibit higher synthetic yields (65–85%) than benzohydrazides (19–23%), likely due to optimized cyclization protocols .
Antimicrobial Activity
- Thiadiazole Derivatives (3a–h) : Demonstrated significant activity against E. coli, B. mycoides, and C. albicans, with four compounds outperforming others due to the 4-nitrophenyl group enhancing membrane permeability .
- Butanehydrazide Analogs (5e–5g) : Showed moderate antimicrobial activity, with lower efficacy compared to thiadiazoles, possibly due to reduced electrophilicity from methoxy or furyl substituents .
Antitumor and Cytotoxic Activity
- Compound 19 : Exhibited potent antitumor activity (GI₅₀ = 3.79 µM) in the NCI-60 panel, attributed to the synergistic effects of the 4-nitrophenyl and pyrazole groups disrupting cancer cell proliferation .
- Organotin(IV) Hydrazones: Derivatives like N'-(2-hydroxybenzylidene)-4-(1H-indole-3-yl)butanehydrazide showed selective cytotoxicity against A549 and MCF7 cell lines, with diphenyltin(IV) analogs being more active than dimethyltin(IV) due to improved DNA intercalation .
Antiangiogenic Activity
- Compound 39 : A pyridyl-oxadiazoline derivative inhibited HUVEC proliferation (IC₅₀ = 7.60 µM) and migration, outperforming celecoxib by targeting VEGF signaling .
Biological Activity
N'-(4-nitrophenyl)butanehydrazide is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound is characterized by its hydrazide functional group attached to a butane chain and a para-nitrophenyl substituent. The structural formula can be represented as follows:
This compound is known for undergoing various chemical reactions, such as reduction, substitution, and condensation, which can lead to the formation of biologically active derivatives.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The nitro group can be reduced to an amino group, which may enhance its reactivity and potential inhibitory effects on enzymatic pathways. In addition, the hydrazide moiety can participate in nucleophilic substitutions, allowing for the synthesis of new derivatives with enhanced biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed by measuring the zone of inhibition in agar diffusion tests compared to standard antibiotics .
| Microorganism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) |
|---|---|---|---|
| E. coli | 15 | Tetracycline | 20 |
| Staphylococcus aureus | 18 | Amphotericin B | 22 |
Anticancer Activity
This compound has also been explored for its anticancer potential. A study investigated its effects on various cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. The compound demonstrated cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation .
Case Studies
- Inhibition of PDE Enzymes : A study synthesized novel derivatives based on butanehydrazide that showed dual inhibition of phosphodiesterase isoenzymes PDE4B and PDE7A. These compounds exhibited anti-inflammatory effects in vivo by reducing pro-inflammatory cytokines in models of endotoxemia .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against a panel of microbial pathogens. Results indicated that it not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
